Semax (acetate)
Description
Historical Context of Peptidergic Neuroactive Compounds and Melanocortin Derivatives
The investigation of peptidergic neuroactive compounds has a rich history, evolving from early discoveries of neuropeptides as crucial signaling molecules in the nervous system. wikipedia.orgnih.gov A pivotal moment in this field was the identification of the pro-opiomelanocortin (POMC) gene. nih.gov Research revealed that this single precursor polypeptide is processed into a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH) and different forms of melanocyte-stimulating hormone (MSH). researchgate.netnih.govwikipedia.org
This family of peptides, collectively known as melanocortins, interacts with a specific group of receptors called melanocortin receptors (MCRs). wikipedia.org The discovery of the melanocortin system, a network of these peptides and their receptors throughout the body and brain, unveiled its role in regulating a wide array of physiological processes, from pigmentation and steroidogenesis to energy homeostasis and inflammation. nih.govwikipedia.org
Scientists observed that certain fragments of ACTH, particularly ACTH(4-10), exhibited neurotrophic effects independent of the hormone's primary adrenal functions. sigmaaldrich.comcaymanchem.comnih.gov This finding spurred the development of synthetic analogues, like Semax, designed to harness these specific neural activities. The goal was to create more stable molecules that could be studied for their direct effects on the central nervous system. researchgate.net
Classification and General Research Significance within Synthetic Regulatory Peptides
Semax is classified as a synthetic regulatory peptide. researchgate.netchemicalbook.com Specifically, it is a heptapeptide (B1575542) analogue of the ACTH(4-10) fragment. wikipedia.orgnih.gov Its amino acid sequence is Met-Glu-His-Phe-Pro-Gly-Pro. wikipedia.org The addition of the C-terminal tripeptide, Pro-Gly-Pro, was a strategic modification to increase the peptide's resistance to degradation by peptidases, thereby enhancing its stability compared to the native ACTH(4-10) fragment. mdpi.com
The research significance of Semax is substantial, primarily centering on its nootropic (cognitive-enhancing) and neuroprotective properties. nbinno.comnbinno.com Its mechanism of action is multifaceted and continues to be an active area of investigation. nbinno.compatsnap.com
Key research findings indicate that Semax exerts its effects through several pathways:
Modulation of Neurotrophic Factors: One of the most well-documented effects of Semax is its ability to rapidly elevate the levels of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, particularly in regions like the hippocampus. wikipedia.orgnih.govnbinno.com BDNF is a protein critical for neuronal survival, growth, and synaptic plasticity, which are fundamental processes for learning and memory. nbinno.compatsnap.com
Interaction with Neurotransmitter Systems: Research suggests that Semax can modulate the brain's dopaminergic and serotonergic systems. nbinno.comwikipedia.orgpatsnap.com By influencing the levels and turnover of these key neurotransmitters, it is studied for its potential to impact mood, motivation, and attention. patsnap.com
Melanocortin Receptor Interaction: As a melanocortin derivative, Semax is believed to interact with melanocortin receptors, such as MC4R and MC5R. wikipedia.orgpatsnap.comnbinno.com These interactions may contribute to its wide range of effects on the central nervous system. patsnap.com
Gene Expression: Studies have shown that Semax can influence the expression of numerous genes involved in neuronal function, the inflammatory response, and cellular repair mechanisms, highlighting its potential to support neuronal health and resilience. patsnap.compeptidesciences.com
The following table summarizes the key characteristics of Semax based on research findings.
| Characteristic | Description |
|---|---|
| Classification | Synthetic heptapeptide, analogue of ACTH(4-10) |
| Amino Acid Sequence | Met-Glu-His-Phe-Pro-Gly-Pro |
| Primary Research Areas | Nootropic, Neuroprotective, Neurorestorative |
| Key Mechanisms of Action | - Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
|
The following table provides a comparative overview of the parent fragment ACTH(4-10) and its synthetic analogue, Semax.
| Feature | ACTH(4-10) | Semax |
|---|---|---|
| Origin | Endogenous fragment of Adrenocorticotropic Hormone (ACTH) | Synthetic analogue of ACTH(4-10) |
| Structure | Met-Glu-His-Phe-Arg-Trp-Gly | Met-Glu-His-Phe-Pro-Gly-Pro |
| Key Structural Difference | - | C-terminal tripeptide (Pro-Gly-Pro) replaces Arg-Trp-Gly |
| Reported Biological Stability | Lower, susceptible to rapid degradation | Higher, increased resistance to enzymatic degradation |
| Primary Research Focus | Modulation of attention, memory consolidation, melanocortin receptor agonism sigmaaldrich.comnih.gov | Neuroprotection, cognitive enhancement, BDNF upregulation, stroke recovery research nih.govmdpi.compeptidesciences.com |
Structure
2D Structure
Properties
Molecular Formula |
C39H55N9O12S |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
SIUVGMURDLGHSO-IGCYJKAMSA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationship Investigations
Peptide Sequence Derivation and Design Principles
The development of Semax is a prime example of rational peptide design, drawing inspiration from endogenous neuroactive compounds to create a novel molecule with enhanced stability and specific activity.
Adrenocorticotropic Hormone (ACTH) Fragment Analogy (ACTH(4-7), ACTH(4-10))
Semax is a synthetic analogue of a fragment of the adrenocorticotropic hormone (ACTH), specifically ACTH(4-10). wikipedia.orgscirp.orgacs.org Its chemical structure is Met-Glu-His-Phe-Pro-Gly-Pro. wikipedia.orgreddit.comnbinno.com The core of Semax's biological activity resides in the ACTH(4-7) fragment (Met-Glu-His-Phe), which is also a component of α-melanocyte-stimulating hormone (α-MSH). mdpi.comnih.gov This fragment is responsible for the neurotrophic and nootropic effects of the peptide, while being devoid of the hormonal activity associated with the full ACTH molecule. nih.govsci-hub.st The design of Semax was based on the principle of isolating the neuroactive sequence of ACTH while eliminating its peripheral hormonal effects. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of Semax is intricately linked to its specific amino acid sequence and terminal modifications. Structure-activity relationship (SAR) studies have been crucial in elucidating how these molecular features contribute to its pharmacological profile.
| Amino Acid | Position | Known Contribution to Activity |
| Methionine (Met) | 1 | N-terminal amino acid, part of the core active fragment. |
| Glutamic Acid (Glu) | 2 | Part of the core active fragment, may be involved in neurotransmitter system modulation. reddit.com |
| Histidine (His) | 3 | Part of the core active fragment, contributes to the peptide's overall structure. reddit.com |
| Phenylalanine (Phe) | 4 | Part of the core active fragment, may influence dopamine (B1211576) and norepinephrine (B1679862) systems. reddit.com |
| Proline (Pro) | 5 | Contributes to the structural stability of the peptide. reddit.com |
| Glycine (Gly) | 6 | Part of the stabilizing C-terminal tripeptide. |
| Proline (Pro) | 7 | C-terminal amino acid, part of the stabilizing tripeptide. |
Impact of Terminal Modifications on Pharmacological Profile (e.g., N-acetylation, C-amidation in N-Acetyl Semax Amidate)
To further enhance the stability and potentially the potency of Semax, derivatives with terminal modifications have been developed, such as N-Acetyl Semax Amidate. peptides.orgpeptidesciences.com N-acetylation involves the addition of an acetyl group to the N-terminus of the peptide. This modification has been shown to increase the peptide's resistance to degradation by enzymes like leucine (B10760876) aminopeptidase. mtltimes.capeptides.org C-amidation, the addition of an amide group to the C-terminus, also protects the peptide from hydrolysis. peptides.orgpeptidesciences.com These modifications are intended to improve the pharmacokinetic profile of the peptide, potentially leading to a longer half-life and increased bioavailability. mtltimes.capeptides.orgbowtiedneuron.com Studies suggest that N-Acetyl Semax Amidate has enhanced stability in blood plasma and brain tissue compared to the original Semax molecule. mtltimes.capeptides.org
| Modification | Location | Effect on Pharmacological Profile |
| N-acetylation | N-terminus | Increased resistance to enzymatic degradation, enhanced stability. peptides.org |
| C-amidation | C-terminus | Protection from hydrolysis, enhanced stability. peptides.org |
Comparative Analysis with Related Melanocortin Peptides (e.g., ACTH(6-9)PGP)
Comparative studies with other ACTH-derived peptides, such as ACTH(6-9)PGP, have helped to further delineate the structure-activity relationships of Semax. While both Semax (ACTH(4-7)PGP) and ACTH(6-9)PGP are non-hormonal ACTH analogues with neuroprotective potential, they exhibit differences in their effects on gene expression in the brain. rjeid.comnih.gov For instance, in studies on experimental stroke, both peptides were found to modulate gene expression related to the immune response and neuro-signaling pathways, but with distinct profiles. mdpi.com These comparative analyses highlight how subtle changes in the amino acid sequence can lead to different biological activities and underscore the importance of the specific ACTH(4-7) fragment in Semax for its characteristic effects. rjeid.comnih.gov
| Peptide | Core ACTH Fragment | Key Comparative Findings |
| Semax | ACTH(4-7) | Modulates a specific set of genes related to immune response and neurotransmission. mdpi.com |
| ACTH(6-9)PGP | ACTH(6-9) | Also shows neuroprotective effects but influences a partially different set of genes compared to Semax. rjeid.commdpi.com |
Pharmacokinetic Profiles in Preclinical Animal Models
Absorption Characteristics Across Administration Routes (e.g., Intranasal, Subcutaneous)
The route of administration significantly influences the absorption and efficacy of Semax. Intranasal administration has been identified as a particularly effective method for delivering the peptide to the central nervous system. researchgate.netnih.gov Studies in white rats have shown that intranasal Semax is more effective at improving learning compared to intraperitoneal (i.p.) administration. researchgate.netnih.gov This route allows the peptide to bypass the blood-brain barrier rapidly, with absorption through the nasal mucosa leading to entry into the bloodstream and subsequent detection in the brain within minutes. nih.govresearchgate.netpatsnap.com
Pharmacokinetic investigations following intravenous administration in rats also confirmed that Semax can penetrate the brain from the blood system. researchgate.net However, this route is associated with rapid enzymatic degradation in the blood. researchgate.net In contrast, the intranasal route appears to facilitate more direct and efficient brain delivery. For instance, a study comparing intraperitoneal and intranasal routes for nootropic and analgesic effects found that while i.p. administration produced both effects, intranasal administration was more potent for learning improvement but had no effect on pain sensitivity, suggesting different mechanisms and brain structures are targeted depending on the absorption route. researchgate.netnih.gov
| Administration Route | Observed Effect | Relative Potency/Efficacy | Source |
|---|---|---|---|
| Intranasal | Nootropic (Learning Improvement) | More potent than intraperitoneal administration | researchgate.netnih.gov |
| Intranasal | Analgesic (Pain Sensitivity) | No effect observed | researchgate.netnih.gov |
| Intraperitoneal | Nootropic (Learning Improvement) | Effective, but less potent than intranasal | researchgate.netnih.gov |
| Intraperitoneal | Analgesic (Pain Sensitivity) | Effective | researchgate.netnih.gov |
Biodistribution and Central Nervous System Penetration
Semax demonstrates the ability to penetrate the blood-brain barrier (BBB) following peripheral administration. researchgate.net Intranasal delivery is a key method that facilitates this transport. swolverine.com Research using a tritium-labeled Semax analogue in rats showed rapid penetration into the brain after intranasal administration. nih.govresearchgate.net As quickly as two minutes post-administration, a measurable percentage of the total radioactivity was detected in the brain. nih.govresearchgate.net Of this radioactivity, 80% was identified as intact Semax, with the remainder corresponding to its metabolites. nih.govresearchgate.net This rapid uptake highlights an efficient mechanism for crossing the BBB, which is crucial for a centrally acting peptide. The peptide's design, which includes a stabilizing Pro-Gly-Pro (PGP) terminus, is intended to increase resistance against peptidases, thereby aiding its journey to and within the central nervous system. nih.gov
Following administration, Semax and its metabolites distribute between central and peripheral compartments. After intranasal delivery in rats, the peptide and its metabolites are found in both the brain and the blood. nih.govresearchgate.net Studies have quantified this distribution, showing that approximately 0.093% of the total administered radioactivity per gram of tissue can be found in the rat brain shortly after administration. nih.govresearchgate.net In comparison, pharmacokinetic studies after intravenous administration reported that about 0.005% of the introduced peptide per gram of tissue was registered in the brain. researchgate.net
Within the brain, Semax has been shown to influence gene expression in specific regions, including the hippocampus and frontal cortex, indicating its distribution and activity in these key areas for cognitive function. nih.gov Research on experimental focal ischemia models in rats has examined the effects of Semax in the subcortical structures and the frontoparietal cortex, further mapping its areas of influence within the cerebral compartment. mdpi.comnih.govnih.gov
| Tissue | Time Post-Administration | Percentage of Administered Radioactivity per Gram of Tissue | Form | Source |
|---|---|---|---|---|
| Brain | 2 minutes | 0.093% | 80% intact Semax, 20% metabolites | nih.govresearchgate.net |
| Blood | Not specified | 1.69% (max content) | Intact Semax | researchgate.net |
| Brain | Not specified | 0.13% (max content) | Intact Semax | researchgate.net |
Metabolic Pathways and Metabolite Identification in Biological Systems
Semax undergoes rapid enzymatic degradation in biological systems. nih.govresearchgate.net This breakdown is a critical factor in its pharmacokinetic profile. Studies have shown significant biodegradation of Semax when it interacts with plasma membranes from the rat forebrain. researchgate.net The C-terminal tripeptide, Pro-Gly-Pro, was specifically included in the structure of Semax to provide resistance against premature degradation by peptidases. nih.govnih.gov
Interestingly, Semax and its fragments have also been shown to modulate the activity of certain enzymes. Research has demonstrated that Semax can inhibit enkephalin-degrading enzymes found in human serum, with an IC50 of 10 µM. researchgate.net This suggests that part of Semax's biological activity could be related to its ability to influence the metabolism of other regulatory peptides. researchgate.net The degradation of proline-containing peptides like Semax may occur through multiple pathways, not solely through the action of proteases. researchgate.net
Studies have directly investigated the activity of PGP, showing that it can activate the transcription of neurotrophins and their receptors in the rat cortex after cerebral ischemia, similar to the parent Semax peptide. researchgate.net For example, both Semax and PGP were found to enhance the transcription of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB. researchgate.net The prolonged presence of the stable PGP metabolite in the body may be a key determinant of the long-lasting therapeutic effects observed with Semax. researchgate.netnih.gov Other metabolites, such as the pentapeptide fragments EHFPG and HFPGP, have also been identified and show competitive activity for Semax binding sites. researchgate.net
| Metabolite | Sequence | Significance | Source |
|---|---|---|---|
| Pro-Gly-Pro (PGP) | Pro-Gly-Pro | Most prevalent and stable metabolite; possesses its own neuroprotective and biological activities; contributes to the long-lasting effects of Semax. | nih.govresearchgate.netnih.govnih.govresearchgate.net |
| Pentapeptide fragment | Glu-His-Phe-Pro-Gly | Shows competitive activity for Semax binding sites. | researchgate.net |
| Pentapeptide fragment | His-Phe-Pro-Gly-Pro | Shows the highest competitive activity for Semax binding sites. | researchgate.net |
Elucidation of Mechanisms of Action at Cellular and Molecular Levels
Neurotransmitter System Modulation
The influence of Semax on the dopaminergic system appears to be modulatory rather than directly stimulatory. Research indicates that Semax administered alone does not significantly alter the basal tissue and extracellular concentrations of dopamine (B1211576) or its metabolites. nih.gov However, it demonstrates a potent ability to enhance the dopaminergic response when administered in conjunction with a stimulating agent like D-amphetamine. When injected 20 minutes prior to D-amphetamine, Semax dramatically enhances the effects of the amphetamine on both the extracellular level of dopamine and on locomotor activity in animals. nih.gov
Chronic administration may have different effects. One study noted that daily administration of Semax for seven days tended to reduce the levels of dopamine in the hypothalamus. researchgate.net This suggests that the peptide's long-term effects on the dopaminergic system may differ from its acute actions.
Table 1: Effect of Semax on Dopaminergic System Parameters
| Condition | Brain Region | Parameter | Observed Effect |
| Semax alone (acute) | Striatum | Dopamine & Metabolite Levels | No significant alteration |
| Semax + D-amphetamine | Striatum | Extracellular Dopamine | Dramatically enhanced release |
| Semax (chronic, 7 days) | Hypothalamus | Dopamine Levels | Tendency to reduce levels |
Semax demonstrates a more direct and pronounced effect on the serotonergic system, primarily by increasing the turnover rate of serotonin (B10506). patsnap.comsemanticscholar.org This is evidenced by a significant increase in the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin. nih.govnih.gov An elevated 5-HIAA/serotonin ratio is generally interpreted as an indicator of increased serotonin release and metabolism, reflecting higher functional activity of the serotonergic system. researchgate.netresearchgate.net
Studies have shown that administration of Semax leads to a significant increase in 5-HIAA content in various brain regions. For example, a 25% increase in the tissue content of 5-HIAA in the striatum was observed two hours after Semax administration. nih.gov Using brain microdialysis in freely moving rats, researchers detected that Semax caused the extracellular level of 5-HIAA in the striatum to gradually increase up to 180% within one to four hours post-administration. nih.govsemanticscholar.org Chronic administration for seven days also led to a significant reduction in serotonin levels in the hypothalamus, further suggesting an accelerated turnover. researchgate.net
Table 2: Research Findings on Semax and Serotonergic System Activation
| Brain Region | Time Post-Administration | Parameter | Percentage Change |
| Striatum | 2 hours | Tissue 5-HIAA | +25% |
| Striatum | 1-4 hours | Extracellular 5-HIAA | Up to +180% |
A proposed mechanism for some of Semax's effects involves its interaction with the endogenous opioid system. researchgate.net This interaction is not mediated by direct binding to opioid receptors but rather by influencing the activity of enzymes that degrade endogenous opioid peptides, such as enkephalins. researchgate.net
Research has demonstrated that Semax can inhibit enkephalin-degrading enzymes (enkephalinases) found in human serum in a dose-dependent manner. researchgate.netresearchgate.net By inhibiting these enzymes, Semax can protect endogenous enkephalins from breakdown, thereby increasing their half-life and physiological actions. nih.gov The inhibitory effect of Semax, with a reported IC50 of 10 µM, was found to be more pronounced than that of other known peptidase inhibitors like puromycin (B1679871) and bacitracin. researchgate.netresearchgate.net This suggests that Semax may act as a substrate for these enzymes, and its ability to modulate the levels of enkephalins could contribute to its broader physiological effects, as enkephalins are involved in pain modulation, emotional regulation, and neuroprotection. researchgate.netmdpi.com
Neurotrophin Signaling Pathway Regulation
Semax significantly influences the expression of key neurotrophins and their corresponding receptors, which is central to its neuroprotective and cognitive-enhancing effects. researchgate.net
One of the most well-documented mechanisms of Semax is its ability to rapidly and significantly upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF). patsnap.comresearchgate.net BDNF is a critical protein for neuronal survival, growth, and plasticity. nuvamedacademy.com
A single application of Semax has been shown to increase both BDNF mRNA and protein levels in the rat hippocampus and frontal cortex. researchgate.netnih.govresearchgate.net The kinetics of this upregulation are specific to different brain structures and vary over time. For instance, in the hippocampus, a single administration resulted in a maximal 1.4-fold increase in BDNF protein levels. nuvamedacademy.comnih.gov The expression of BDNF mRNA in the cortex of rats with cerebral ischemia was enhanced as early as 3 hours after occlusion following Semax treatment. nih.gov
In another study, the dynamics of gene expression were observed at various time points. Twenty minutes after Semax administration, BDNF gene expression was decreased in the hippocampus but increased in the frontal cortex. researchgate.net However, at 90 minutes post-administration, BDNF expression levels were significantly increased in the retina. researchgate.net This demonstrates a complex, time- and region-dependent regulation of BDNF expression by Semax.
Table 3: Time Course of Semax-Induced BDNF Expression Changes in Rats
| Time Post-Administration | Brain Region | Change in BDNF mRNA Expression |
| 20 minutes | Hippocampus | Decreased (0.33x control) |
| 20 minutes | Frontal Cortex | Increased (1.80x control) |
| 90 minutes | Retina | Significantly Increased (2.29x control) |
| 3 hours | Ischemic Cortex | Enhanced |
The biological effects of BDNF are primarily mediated through its high-affinity receptor, Tropomyosin Receptor Kinase B (TrkB). nih.gov Semax not only increases the levels of BDNF but also enhances the expression and activation of the TrkB receptor. nih.govresearchgate.net
Studies in the rat hippocampus have shown that a single application of Semax leads to a 2-fold increase in TrkB mRNA levels. nuvamedacademy.comnih.gov Concurrently, it produces a 1.6-fold increase in the tyrosine phosphorylation of the TrkB receptor. nuvamedacademy.comnih.gov Tyrosine phosphorylation is a critical step in the activation of the TrkB receptor, initiating downstream signaling cascades that promote neuronal survival and plasticity. researchgate.net
However, the effect on TrkB expression can also be context-dependent. In sham-operated rats, Semax treatment was observed to inhibit the transcription of TrkB in the cortex after 3 hours. nih.gov In contrast, under ischemic conditions, Semax treatment promoted an increase in the expression of TrkB and other neurotrophin receptors. nih.gov This suggests that Semax modulates the BDNF/TrkB system in a manner that is sensitive to the physiological state of the neural tissue, enhancing its signaling pathway to support cognitive functions and neuroprotection. nih.govresearchgate.net
Transcriptomic and Proteomic Responses
Genome-wide transcriptional analyses, including RNA-Sequencing (RNA-Seq), have provided significant insights into the molecular mechanisms of Semax, particularly in the context of neurological stress such as cerebral ischemia. bioscientifica.comnih.govpatsnap.com These studies reveal that Semax administration leads to extensive changes in the brain's transcriptome, modulating the expression of hundreds of genes involved in critical biological processes. patsnap.comnih.govresearchgate.net
In a rat model of transient middle cerebral artery occlusion (tMCAO), RNA-Seq analysis identified 394 differentially expressed genes (DEGs) in the brain 24 hours after ischemia in Semax-treated animals compared to saline controls. bioscientifica.compatsnap.comnih.gov A key finding from this research is that Semax appears to exert a compensatory effect on the genetic response to ischemic damage. bioscientifica.compatsnap.com Specifically, ischemia-reperfusion alone was found to activate the expression of inflammation-related genes and suppress genes related to neurotransmission. bioscientifica.compatsnap.com In contrast, Semax treatment suppressed the expression of these inflammatory genes and activated the expression of neurotransmission-related genes. bioscientifica.compatsnap.com
Further analysis showed that the biological processes most significantly affected by Semax under ischemic conditions were the immune response and the function of the vascular system. nih.gov The peptide was found to alter the expression of genes encoding immunoglobulins and chemokines, which modulate the activity and mobility of immune cells. nih.gov In a separate study investigating the effects of Semax under acute restraint stress, RNA-Seq identified over 1500 DEGs in the rat hippocampus, affecting pathways related to apoptosis, neurogenesis, and synaptic regulation. nih.gov
Interactive Data Table: Summary of Transcriptomic Effects of Semax in a Rat Ischemia Model (tMCAO) Use the filter to select a specific gene category.
| Time Point After tMCAO | Number of DEGs Identified | Key Affected Gene Categories | Direction of Change (Semax vs. Ischemia Alone) |
| 24 hours | 394 | Inflammatory Process Genes | Suppression |
| 24 hours | 394 | Neurotransmission-Related Genes | Activation |
| 24 hours | 394 | Immune Response Genes | Modulation |
| 24 hours | 394 | Vascular System Genes | Modulation |
Protein Expression Profiling (e.g., MMP-9, c-Fos, JNK, CREB)
In addition to its effects at the transcriptomic level, Semax also modulates the expression and activity of key proteins involved in inflammation, cell death, and neuroprotection. nih.gov In a rat model of transient middle cerebral artery occlusion (tMCAO), Semax treatment led to significant changes in the protein profiles within the brain 24 hours after the event. nih.gov
MMP-9 and c-Fos: Matrix metalloproteinase-9 (MMP-9) and the transcription factor c-Fos are proteins involved in inflammatory and cell death processes. nih.govresearchgate.net Ischemia-reperfusion typically increases the levels of both Mmp9 and Fos mRNA, as well as their corresponding proteins. nih.govresearchgate.net Semax administration counteracts this effect, leading to a downregulation of MMP-9 and c-Fos in the frontoparietal cortex adjacent to the ischemic damage. nih.gov
JNK: c-Jun N-terminal kinase (JNK) is a protein activated by stress signals and is involved in pathways leading to apoptosis. nih.gov Semax treatment results in the downregulation of active (phosphorylated) JNK in both the subcortical structures and the frontoparietal cortex. nih.govchemicalbook.com
CREB: cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuroprotection, neuronal plasticity, and recovery. nih.gov Semax was found to upregulate the active (phosphorylated) form of CREB in subcortical structures, including the area of ischemic damage. nih.govchemicalbook.com
The suppression of inflammatory and cell death-related proteins (MMP-9, c-Fos, JNK) and the activation of a key neuroprotective protein (CREB) at the protein level confirm and complement the findings from gene expression studies, providing a clearer picture of the neuroprotective mechanisms of Semax. nih.gov
| Protein | Function | Brain Region | Observed Effect | Reference |
|---|---|---|---|---|
| MMP-9 | Inflammation, Cell Death | Frontoparietal Cortex | Downregulation | nih.gov |
| c-Fos | Inflammation, Cell Death | Frontoparietal Cortex | Downregulation | nih.gov |
| JNK (active) | Cell Death, Stress Response | Subcortex & Cortex | Downregulation | nih.govchemicalbook.com |
| CREB (active) | Neuroprotection, Recovery | Subcortex | Upregulation | nih.govchemicalbook.com |
Cellular Homeostasis and Protective Mechanisms
Semax (acetate) demonstrates a range of protective effects at the cellular level, contributing to neuronal survival and stability through various molecular mechanisms. These mechanisms include the regulation of key signaling pathways, mitigation of oxidative and inflammatory damage, and maintenance of organelle function.
Inhibition of Nitric Oxide Synthesis Pathways
Semax has been shown to regulate the production of nitric oxide (NO), a critical signaling molecule in the nervous system. tocris.com In experimental models of incomplete global ischemia in rats, Semax was found to prevent the enhanced generation of nitric oxide in the cerebral cortex. tocris.comnih.gov This inhibitory action on NO synthesis is a key component of its neuroprotective effects, particularly under ischemic conditions. nih.govmdpi.com By modulating NO pathways, Semax helps to mitigate the downstream cellular damage that can be initiated by excessive NO levels during and after a stroke. muscleandbrawn.comparticlepeptides.com
Antioxidant and Anti-inflammatory Properties at the Cellular Level
Semax exhibits potent antioxidant properties, protecting neurons from oxidative stress, which is a significant factor in neurodegenerative diseases and cognitive decline. particlepeptides.compatsnap.comenhancedwellnessny.com The peptide's mechanism involves scavenging free radicals and reducing oxidative damage to neurons. enhancedwellnessny.comparticlepeptides.com Studies in animal models have demonstrated that Semax can prevent oxidative damage caused by various stressors. particlepeptides.comparticlepeptides.com The antioxidant activity is partly attributed to the hydroxyl group (OH) within the peptide structure, which can donate a hydrogen atom to lipid radicals, thereby inhibiting lipid peroxidation and suppressing oxidative damage. atlantis-press.comresearchgate.net This action reduces the production of compounds like malondialdehyde (MDA), a marker of oxidative stress. atlantis-press.com
In addition to its antioxidant effects, Semax possesses significant anti-inflammatory capabilities. patsnap.com It can modulate inflammatory responses within the central nervous system by reducing the production of pro-inflammatory cytokines. patsnap.comenhancedwellnessny.comswolverine.com Research in the context of acute ischemic stroke has shown that Semax influences the balance of neuromediatory agents, shifting it toward a prevalence of anti-inflammatory molecules over those that promote inflammation. nih.gov This immunomodulatory effect is considered a key mechanism underlying its neuroprotective properties. nih.gov
Table 1: Effect of Semax on Inflammatory Agents in Acute Ischemic Stroke This table summarizes the observed shift in neuromediatory balance influenced by Semax.
| Category | Agent | Effect of Semax |
| Anti-inflammatory Agents | Interleukin-10 (IL-10) | Prevalence Increased |
| Tumor Necrosis Factor-alpha (TNF-α) | Prevalence Increased | |
| Pro-inflammatory Agents | Interleukin-8 (IL-8) | Prevalence Decreased |
| C-reactive protein | Prevalence Decreased |
Mitochondrial Stability and Calcium Ion Homeostasis Regulation
Semax plays a crucial role in maintaining cellular energy metabolism and ionic balance, particularly under conditions of stress. It contributes to mitochondrial stability, especially during stress induced by the deregulation of calcium ion (Ca2+) flow. nih.govmdpi.comresearchgate.net Ischemia can lead to excessive intracellular accumulation of Ca2+, which disrupts mitochondrial function and can trigger neuronal death. peptidesciences.com
Studies on cultured cerebellar granule cells exposed to glutamate (B1630785) neurotoxicity demonstrated that Semax delayed the development of calcium dysregulation and the associated reduction in mitochondrial potential. nih.gov This action ultimately improved neuronal survival. nih.gov The neuroprotective effect of the peptide is attributed to its influence on calcium homeostasis and the functional state of mitochondria. mdpi.comresearchgate.net Interestingly, specific binding of Semax to its sites has been shown to require the presence of calcium ions. acs.org
Modulation of Synaptic Activity and Short-Term Plasticity in Glutamatergic Synapses
Semax influences synaptic function, a fundamental aspect of learning and memory. nih.gov A key mechanism is its ability to stimulate the synthesis of brain-derived neurotrophic factor (BDNF), a protein that is a potent modulator of synaptic plasticity. patsnap.comnih.gov By upregulating BDNF and its receptor TrkB, Semax promotes the processes that are essential for memory formation. muscleandbrawn.compatsnap.com The cognitive effects exerted by Semax are believed to be associated, at least in part, with these increased BDNF protein levels in brain regions like the basal forebrain. nih.gov Furthermore, research indicates that Semax can directly modulate the level of synaptic activity and short-term plasticity specifically within glutamatergic synapses. researchgate.net
Interference with Amyloid-Beta Aggregation and Membrane Disruption
Semax has been shown to interfere with the aggregation of the amyloid-beta (Aβ) protein, a pathological hallmark of Alzheimer's disease. nih.govnih.govcnr.it Its anti-aggregating properties are particularly effective in the presence of copper ions (Cu2+), which play a pivotal role in modulating Aβ aggregation and toxicity. nih.govnih.govcnr.it
Semax is a copper chelator that forms a highly stable complex with Cu2+ ions. nih.govnih.gov This action prevents copper from binding to Aβ, thereby inhibiting the formation of Aβ:Cu2+ complexes and interfering with the subsequent fibrillogenesis process. acs.orgnih.gov By sequestering copper ions and interacting directly with Aβ:Cu2+ oligomers, Semax leads to reduced Aβ aggregation. tocris.com
Beyond inhibiting fiber formation, Semax also protects cellular membranes from disruption induced by Aβ. nih.gov The process of Aβ fiber elongation on the surface of a membrane can cause damage through a detergent-like mechanism. acs.orgnih.gov Dye leakage assays have demonstrated that Semax can prevent this Aβ-induced membrane disruption in a concentration-dependent manner. acs.orgnih.gov This protective effect on the membrane, combined with its anti-aggregation properties, suggests a multifaceted approach by which Semax may counteract Aβ-related pathology. nih.govnih.gov
Table 2: Kinetic Parameters of Amyloid β (1-40) Aggregation in the Presence of Semax and Copper (Cu2+) This table, based on Thioflavin T (ThT) assay data, illustrates the effects of Semax on the kinetics of Aβ fibril formation. An increase in lag time (tlag) and half-time (t1/2) indicates inhibition of aggregation, while a decrease in maximum fluorescence intensity (Imax) suggests a lower total amount of fibrils formed.
| Sample Composition (Aβ:Cu2+:Semax) | tlag (min) | t1/2 (min) | Imax (a.u.) |
| Aβ only | 139 | 235 | 13.9 |
| Aβ + Cu2+ (1:1) | 53 | 119 | 10.1 |
| Aβ + Cu2+ + Semax (1:1:1) | 132 | 225 | 13.5 |
| Aβ + Cu2+ + Semax (1:1:5) | 165 | 283 | 9.0 |
Preclinical Efficacy and Neuroprotective Effects in Disease Models
Cerebral Ischemia and Reperfusion Models
Semax has been extensively studied in various animal models of cerebral ischemia, a condition characterized by insufficient blood flow to the brain. These studies have consistently highlighted its potential as a neuroprotective agent.
Focal Cerebral Ischemia (e.g., Permanent/Transient Middle Cerebral Artery Occlusion)
In models of focal cerebral ischemia, which mimic the effects of a stroke in a specific brain region, Semax has shown considerable efficacy. nih.gov The permanent middle cerebral artery occlusion (pMCAO) and transient middle cerebral artery occlusion (tMCAO) models are standard methods to induce this type of ischemic event in rodents. nih.govspringernature.com
Studies utilizing the pMCAO model in rats have revealed that Semax can modulate the expression of genes related to the immune and vascular systems in the ischemic cortex. nih.gov Three hours after occlusion, Semax influenced the expression of genes involved in the activity of immune cells and processes such as cell proliferation, differentiation, and migration. nih.gov By 24 hours, its impact on the immune response was significantly increased, with over half of the genes with altered expression being related to immune function. nih.gov Notably, Semax enhanced the expression of genes encoding immunoglobulins and chemokines. nih.gov It also affected the expression of genes associated with the development and migration of endothelial tissue, smooth muscle cell migration, hematopoiesis, and vasculogenesis. nih.gov
Furthermore, in a rat model of transient middle cerebral artery occlusion (tMCAO), Semax was found to suppress the expression of inflammatory genes while activating the expression of genes related to neurotransmitters. mdpi.comnih.gov This is significant because ischemia-reperfusion injury typically activates inflammatory gene expression and suppresses neurotransmission-related genes. nih.gov The neuroprotective action of Semax in this context may be linked to its ability to counterbalance these detrimental changes in gene expression. nih.gov At the protein level, 24 hours after tMCAO, Semax led to the upregulation of active CREB (a protein involved in neuronal survival and plasticity) in the ischemic core and the downregulation of MMP-9 and c-Fos (proteins associated with inflammation and cell death) in the adjacent cortex. mdpi.com
Another key mechanism underlying Semax's neuroprotective effects in focal ischemia is its influence on neurotrophic factors. nih.gov In rats with pMCAO, Semax treatment led to an earlier upregulation of brain-derived neurotrophic factor (BDNF), TrkA, and TrkC mRNA levels at 3 hours post-occlusion, and increased levels of nerve growth factor (NGF) and neurotrophin-3 (NT-3) mRNA at 24 hours. nih.gov This suggests that Semax promotes the expression of crucial factors involved in neuronal survival and repair following an ischemic insult.
Table 1: Effects of Semax on Gene and Protein Expression in Focal Cerebral Ischemia Models
| Time Point Post-Occlusion | Model | Key Findings |
|---|---|---|
| 3 hours | pMCAO | Influenced expression of genes related to immune cell activity and vascular processes. nih.gov |
| 24 hours | pMCAO | Significantly increased the expression of immune response genes, including those for immunoglobulins and chemokines. nih.gov |
| 24 hours | tMCAO | Suppressed inflammatory gene expression and activated neurotransmitter-related gene expression. mdpi.comnih.gov |
| 24 hours | tMCAO | Upregulated active CREB and downregulated MMP-9 and c-Fos proteins. mdpi.com |
| 3 and 24 hours | pMCAO | Promoted earlier upregulation of BDNF, TrkA, TrkC, NGF, and NT-3 mRNA. nih.gov |
Global Cerebral Ischemia
Global cerebral ischemia, which involves a widespread reduction of blood flow to the entire brain, is another condition where Semax has demonstrated neuroprotective potential. In a rat model of incomplete global cerebral ischemia, Semax was shown to affect the expression of a limited number of genes encoding neurotrophic factors and their receptors. mdpi.com Furthermore, in rats subjected to global ischemia, Semax reduced neurological deficits within the first 6.5 hours after the procedure and increased the survival rate of the animals. nih.gov In a model of chronic brain ischemia induced by bilateral ligation of the carotid arteries, intranasal administration of Semax was found to improve memory impairments. researchgate.netumk.pl
Cerebral Ischemia Induced by Gravitational Overload
Semax has also been investigated in a model of cerebral ischemia caused by gravitational overload. In this model, Semax was reported to reduce neurological damage and enhance performance in a passive avoidance test, indicating an improvement in cognitive function following the ischemic insult. alzdiscovery.org
Models of Neurotoxicity
In addition to its efficacy in ischemia models, Semax has shown protective effects against various forms of neurotoxicity.
Glutamate-Induced Neurotoxicity
Glutamate (B1630785) is a major excitatory neurotransmitter in the brain, and its excess can lead to neuronal death, a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in stroke and other neurological disorders. researchgate.net Semax has been shown to promote the survival of neurons under conditions of glutamate neurotoxicity. nih.gov It has demonstrated the ability to increase the survival of cerebellar granule cells exposed to glutamate. nih.gov This suggests that Semax can directly protect neurons from the damaging effects of excessive glutamate stimulation.
Ethanol-Induced Neurotoxicity (Alcohol Delirium Models)
Table 2: Summary of Semax's Neuroprotective Effects in Neurotoxicity Models
| Neurotoxicity Model | Key Findings |
|---|---|
| Glutamate-Induced Neurotoxicity | Promoted the survival of neurons and increased the survival of cerebellar granule cells. nih.govnih.gov |
| Ethanol-Induced Neurotoxicity | Showed efficacy in recovering mnestic functions during acute withdrawal syndrome. researchgate.net |
Hypoxia and Anoxia Models
Semax has shown protective effects in various models of hypoxia and anoxia. In studies using altitude and hermetic chamber tests in mice, single administrations of Semax produced an antihypoxic effect researchgate.net. Furthermore, preventive course administration of Semax for six days demonstrated a significant antihypoxic effect in a model of acute hypobaric hypoxia in mice researchgate.net.
In addition to its general antihypoxic effects, Semax has been found to protect against memory impairment caused by abnormal oxygen levels. Studies in rats have shown that treatment with Semax protected memory function in animals exposed to hypoxia, hyperoxia, and oscillatory hypoxia-hyperoxia dtic.mil. This suggests that Semax may be a useful prophylactic against cognitive degradation induced by abnormally low and high levels of oxygen dtic.mil. The neuroprotective properties of Semax in hypoxic conditions are also supported by findings that it promotes the survival of neurons during hypoxia nih.gov.
Table 2: Effects of Semax in Hypoxia and Anoxia Models
| Model | Animal | Observed Effect | Reference(s) |
|---|---|---|---|
| Altitude Chamber Test | Mice | Antihypoxic effect with single administration. | researchgate.net |
| Hermetic Chamber Test | Mice | Antihypoxic effect with single administration. | researchgate.net |
| Acute Hypobaric Hypoxia | Mice | Significant antihypoxic effect with preventive course administration. | researchgate.net |
| Hypoxia-Induced Memory Impairment | Rats | Protection of memory function. | dtic.mil |
| Hyperoxia-Induced Memory Impairment | Rats | Protection of memory function. | dtic.mil |
| Oscillatory Hypoxia-Hyperoxia | Rats | Alleviation of effects on memory performance. | dtic.mil |
Stress Response and Adaptation Models
Semax has been shown to mitigate the negative effects of acute stress on cognitive function and behavior. In a study involving acute restrained stress in rats, it was observed that stress exposure led to impaired retention of a previously acquired food-motivated maze task researchgate.net. Preliminary administration of Semax was found to attenuate this cognitive impairment caused by acute stress researchgate.netnih.gov. However, it did not appear to affect the stress-induced changes in anxiety-like behavior in the elevated plus-maze test researchgate.netresearchgate.net. These findings suggest that Semax can have a protective effect against stress-induced memory deficits nih.gov.
Table 3: Effects of Semax on Acute Stress-Induced Impairments
| Stress Model | Animal | Behavioral/Cognitive Parameter | Effect of Semax | Reference(s) |
|---|---|---|---|---|
| Acute Restrained Stress | Rats | Retention of food-motivated maze task | Attenuated cognitive impairment | researchgate.netnih.gov |
| Acute Immobilization Stress | Rats | Anxiety-like behavior (Elevated Plus Maze) | No effect on stress-induced changes in anxiety | researchgate.netresearchgate.net |
In models of chronic unpredictable stress (CUS), which are often used to simulate depressive-like states in animals, Semax has demonstrated antidepressant-like and antistress effects. In male rats subjected to CUS, chronic treatment with Semax was found to reverse or substantially attenuate CUS-induced anhedonia (a core symptom of depression) and the suppression of body weight gain nih.govresearchgate.net.
Furthermore, Semax treatment was shown to attenuate adrenal hypertrophy, a physical marker of chronic stress, and to counteract the decrease in hippocampal levels of brain-derived neurotrophic factor (BDNF) nih.govresearchgate.net. BDNF is a crucial molecule for neuronal survival and plasticity, and its reduction in the hippocampus is associated with depression researchgate.net. These findings indicate that Semax can diminish the adverse effects of chronic stress, potentially through its influence on neurotrophic factors nih.govnih.govwikipedia.org.
Table 4: Effects of Semax in Chronic Unpredictable Stress (CUS) Models
| Animal Model | Key CUS-Induced Deficits | Effect of Chronic Semax Treatment | Reference(s) |
|---|---|---|---|
| Sprague-Dawley Rats | Anhedonia (reduced sucrose (B13894) preference) | Reversed or substantially attenuated anhedonia | nih.govresearchgate.net |
| Sprague-Dawley Rats | Suppression of body weight gain | Reversed or substantially attenuated body weight gain suppression | nih.govresearchgate.net |
| Sprague-Dawley Rats | Adrenal hypertrophy | Attenuated adrenal hypertrophy | nih.gov |
| Sprague-Dawley Rats | Decreased hippocampal BDNF levels | Attenuated the decrease in hippocampal BDNF | nih.govresearchgate.net |
Optic Nerve Disease Models (e.g., Glaucomatous Optic Neuropathy)
Semax has been investigated for its therapeutic potential in optic nerve diseases, including glaucomatous optic neuropathy. In clinical settings with patients having normalized ophthalmic tone, a complex neuroprotective therapy including Semax demonstrated advantages over traditional neuroprotective treatments for glaucoma researchgate.netnih.gov. Electrophysiological and computer-based examinations revealed the efficacy of Semax, which is attributed to its neuroprotective and neurotrophic effects researchgate.netnih.gov.
In a rat model of hypertensive neuroretinopathy, Semax administration led to a significant increase in retinal perfusion and an improvement in the b/a coefficient of the electroretinogram, indicating enhanced retinal function rrmedicine.ru. Semax has also been used in the treatment of human vascular, toxic allergic, and inflammatory diseases of the optic nerve, as well as partial atrophy of the optic nerve, where it has shown beneficial effects on the recovery process and visual function researchgate.net.
Table 5: Effects of Semax in Optic Nerve Disease Models
| Disease Model/Condition | Species | Key Findings | Reference(s) |
|---|---|---|---|
| Glaucomatous Optic Neuropathy | Human | Superiority over traditional neuroprotective treatment demonstrated by electrophysiological and computer methods. | researchgate.netnih.gov |
| Hypertensive Neuroretinopathy | Rat | Increased retinal perfusion and improved electroretinogram b/a coefficient. | rrmedicine.ru |
| Vascular, Toxic Allergic, and Inflammatory Optic Nerve Diseases | Human | Beneficial effect on the quality and pace of recovery processes; improvement in visual function. | researchgate.net |
| Partial Atrophy of the Optic Nerve | Human | Used in conjunction with basic neurotrophic and anti-inflammatory therapy with positive outcomes. | researchgate.net |
Post-Resuscitation Brain Injury Models
In the context of post-resuscitation brain injury, particularly models of ischemic stroke, Semax has been shown to exert significant neuroprotective effects. In a rat model of transient middle cerebral artery occlusion (tMCAO), Semax was found to suppress the expression of genes related to inflammatory processes and activate the expression of genes related to neurotransmission 24 hours after the ischemic event mdpi.commdpi.com. This is a compensatory effect, as ischemia-reperfusion alone typically activates inflammation-related genes while suppressing those related to neurotransmission mdpi.com.
Further studies on gene expression have shown that Semax affects several biological processes, with the immune response being the most markedly affected nih.govnih.gov. It alters the expression of genes that modulate the amount and mobility of immune cells and enhances the expression of genes encoding chemokines and immunoglobulins nih.gov. Additionally, Semax influences the expression of genes that promote the formation and functioning of the vascular system in the context of focal brain ischemia nih.gov. At the protein level, Semax has been shown to upregulate active CREB (a protein involved in neuronal recovery) and downregulate MMP-9 and c-Fos (proteins involved in inflammation and cell death) in the ischemic brain mdpi.comnih.gov.
Table 6: Effects of Semax in Post-Resuscitation Brain Injury Models (Ischemic Stroke)
| Model | Key Molecular/Cellular Effects | Outcome | Reference(s) |
|---|---|---|---|
| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | Suppressed expression of inflammatory genes; Activated expression of neurotransmitter genes. | Compensates for mRNA expression patterns disrupted by ischemia-reperfusion. | mdpi.commdpi.com |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats | Altered expression of genes related to immune and vascular systems. | Modulates immune response and vascular formation post-ischemia. | nih.gov |
| tMCAO in rats | Upregulation of active CREB; Downregulation of MMP-9 and c-Fos. | Suppression of inflammatory and cell death processes; activation of recovery pathways. | mdpi.comnih.gov |
Neuroprotective Actions in Peripheral Organ Systems (e.g., Hepatocytes, Gastrointestinal Tissue)
While Semax (acetate) is primarily recognized for its effects on the central nervous system, research indicates its protective actions extend to peripheral organ systems, including the liver and gastrointestinal tract. These effects are often linked to its ability to modulate stress responses, inflammation, and cellular repair mechanisms.
Hepatoprotective Effects
Studies have investigated the influence of Semax on the morphofunctional state of hepatocytes, particularly under conditions of stress or toxic injury. In experimental models of chronic emotional and painful stress in rats, Semax administration demonstrated a dose-dependent, stress-limiting effect. nih.gov It was observed to normalize the protein synthesis function of the liver and the serum activity of alanine (B10760859) aminotransferase (ALT), a key indicator of liver cell damage. nih.gov The anticytolytic effect, or the protection against cell lysis, was found to increase with the dose. This protective action is associated with the activation of reparative processes in the liver parenchyma, evidenced by an increase in multinucleated and multinucleolated cells, which suggests enhanced protein synthesis for repair. nih.gov
Further research in models of drug-induced hepatitis, simulated by the administration of hepatotoxic drugs like isoniazid (B1672263) and rifampicin, has shown that Semax exhibits significant therapeutic activity. researchgate.net When compared with recognized hepatoprotectors, Semax demonstrated a strong ability to restore both biochemical and histomorphological parameters of the liver. researchgate.net This suggests that its protective mechanisms are robust, potentially making it beneficial in mitigating liver damage caused by toxic agents. researchgate.netresearchgate.net The peptide helps to decrease hepatocyte cytolysis and supports the activation of reparative processes within the liver tissue. nih.gov
| Experimental Model | Key Findings | Observed Effects on Liver Parameters | Reference |
|---|---|---|---|
| Chronic Emotional and Painful Stress (Rats) | Demonstrated a dose-dependent, stress-limiting effect. | Normalized protein synthesis function; Normalized serum ALT activity; Reduced hepatocyte cytolysis. | nih.gov |
| Drug-Induced Hepatitis (Rats) | Showed greater therapeutic activity than some conventional hepatoprotectors. | Restoration of biochemical blood parameters; Restoration of liver histomorphological parameters. | researchgate.net |
Gastrointestinal Protective Effects
Semax has also been shown to exert protective effects on the gastrointestinal tract. In experimental models of indomethacin-induced ulcers in rats, Semax produced a notable protective effect. researchgate.net The mechanism behind this anti-ulcer activity appears to be related to the improvement of blood flow in the gastric wall. researchgate.net While Semax did not affect basal blood flow in the stomach, it effectively prevented the reduction in blood flow typically induced by indomethacin, thereby protecting the gastric mucosa. researchgate.net
Clinical observations have also pointed to the potential of Semax in promoting the healing of peptic ulcers in humans. When used in combination with traditional anti-ulcer preparations, Semax significantly accelerated ulcer healing in patients with refractory peptic ulcers. nih.gov This suggests that its neuroprotective and nootropic properties may extend to supporting tissue repair and integrity within the gastrointestinal system. nih.gov The connection between the central nervous system and gut health, often referred to as the gut-brain axis, is a rapidly advancing area of research. seed.comnih.gov The gut microbiota can influence brain chemistry and behavior, and conversely, the brain can affect the gastrointestinal tract. nih.govmdpi.com The actions of Semax could potentially be mediated in part through this complex bidirectional communication system.
| Model / Study Type | Key Findings | Mechanism/Outcome | Reference |
|---|---|---|---|
| Indomethacin-Induced Ulcers (Rats) | Exhibited a protective effect on gastric mucosa. | Prevented the reduction of blood flow in the gastric wall induced by indomethacin. | researchgate.net |
| Refractory Peptic Ulcers (Humans) | Significantly promoted ulcer healing when combined with traditional therapies. | Healing observed in 89.5% of patients receiving Semax vs. 30.8% in the control group by day 14. | nih.gov |
Advanced Experimental Methodologies in Semax Research
Molecular Dynamics Simulations of Peptide-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool employed to investigate the dynamic behavior of molecular systems, offering insights into the interactions between peptides and their biological targets or delivery vehicles at an atomic level. These simulations track the trajectories of atoms and molecules over time, providing information on binding affinities, conformational changes, and the stability of molecular complexes. While research into the precise biological targets and mechanisms of Semax is ongoing, computational approaches, including MD simulations, have been utilized to explore its interactions, primarily in the context of its delivery and its effects on protein aggregation.
Semax Interactions with Delivery Systems: Molecular Dynamics Insights
A significant application of molecular dynamics simulations involving Semax has been in understanding its interaction with nanocarriers designed for drug delivery, particularly lysine (B10760008) dendrimers. These studies aim to elucidate how Semax peptides associate with these polymeric structures, which are investigated for their potential to cross the blood-brain barrier and deliver therapeutic agents to the central nervous system.
Table 1: Summary of Molecular Dynamics Simulations of Semax Interactions with Delivery Systems
| Feature | Study scirp.org | Study researchgate.net | Study researchgate.net | Study researchgate.net |
| System | Lysine dendrigraft (2nd generation) + 8 Semax peptides | Lysine dendrimer + 16 KED peptides (context suggests Semax) | Lysine dendrimer (2nd generation) + 8 KED peptides (context suggests Semax) | Lysine brush + 8 Semax peptides |
| Simulation Type | Molecular Dynamics | Molecular Dynamics | Molecular Dynamics | Molecular Dynamics |
| Environment | Water with counterions | Water | Water with counterions | Water |
| Complex Formation | Rapid complex formation (20-30 ns); stable thereafter. | Stable complex formation observed. | Complex formation within initial time (< 40 ns); stable thereafter. | Stable complexes formed. |
| Interaction Basis | Electrostatic and van der Waals forces (inferred) | Electrostatic and van der Waals forces (inferred) | Primarily electrostatic interactions; secondary contribution from H-bonds. | Electrostatic and van der Waals forces (inferred) |
| Structural Arrangement | Dendrigraft atoms predominantly inside; peptide atoms on the surface. | Not specified in detail. | Dendrimer atoms concentrated in the center; peptide atoms at ~1 nm radius. | Not specified in detail. |
| Key Finding/Application | Demonstrates potential for Semax delivery via dendrimers. | Suggests utility for delivering Semax to target cells. | Highlights suitability for cellular delivery of Semax. | Indicates potential for Semax brain delivery due to blood-brain barrier penetration. |
Semax and Amyloid-Beta Interactions: Computational Perspectives
Beyond delivery systems, Semax has been investigated for its role in modulating amyloid-beta (Aβ) aggregation, a process implicated in neurodegenerative diseases like Alzheimer's. While direct MD simulations of Semax binding to Aβ are not extensively detailed in the provided literature, studies employing biophysical assays suggest that Semax can interfere with Aβ fibril formation, particularly in the presence of copper(II) ions (Cu²⁺) acs.orgnih.govresearchgate.net. MD simulations are a complementary technique that could be employed to understand the specific molecular mechanisms underlying these observed effects, such as how Semax might bind to Aβ monomers or oligomers, or how it sequesters Cu²⁺ ions, thereby altering the aggregation pathway. Such simulations could provide atomic-level details on conformational changes induced in Aβ or Semax upon complexation, and the stability of these interactions.
Potential Biological Targets and Computational Gaps
Semax is known to modulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB researchgate.netparticlepeptides.com. Additionally, its mechanism of action is hypothesized to involve interactions with melanocortin receptors or inhibition of enkephalinase enzymes wikipedia.org. However, the provided literature does not detail specific molecular dynamics simulations that have directly investigated the binding of Semax to these primary biological targets. Computational studies employing MD simulations could offer valuable insights into the binding modes, affinities, and conformational dynamics of Semax at these receptor sites or enzyme active sites. Such investigations would be crucial for a comprehensive understanding of Semax's neuroprotective and nootropic effects at a molecular level and could guide the design of more potent analogues.
Compound List:
Semax
Lysine dendrigraft/dendrimer
Amyloid-beta (Aβ)
Copper(II) ions (Cu²⁺)
Brain-Derived Neurotrophic Factor (BDNF)
Tropomyosin receptor kinase B (TrkB)
Melanocortin receptors
Enkephalinase
Q & A
Q. What are the primary mechanisms of action through which Semax exerts cognitive enhancement and neuroprotection?
Semax enhances cognitive function via modulation of neurotransmitter systems (dopamine, serotonin) and upregulation of brain-derived neurotrophic factor (BDNF), which promotes synaptic plasticity and neuronal survival . Methodologically, researchers can assess these mechanisms using in vivo neurotransmitter assays (e.g., microdialysis for dopamine levels) and RT-PCR/qPCR to quantify BDNF expression in rodent models .
Q. Which experimental models are most validated for studying Semax’s effects on ischemic injury and cognitive deficits?
Rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion) and passive avoidance tests for memory retention are widely used. Semax’s anti-ischemic efficacy is validated via intranasal administration in rats, with behavioral outcomes measured using the Morris water maze or elevated plus maze . For gastroprotective studies, stress-induced ulcer models in rodents are recommended .
Q. What are the standardized dosing protocols for Semax in preclinical and clinical research?
In Russian clinical studies, intranasal Semax is administered at 400–900 µg/day (0.1% solution) for cognitive fatigue, divided into 2–3 doses over 3–5 days . For ischemic models, rodent studies use subcutaneous injections of 0.3–0.5 mg/kg. Researchers should optimize dosing based on bioavailability differences: nasal sprays show variable absorption, while injections ensure precise pharmacokinetic profiles .
Advanced Research Questions
Q. How can conflicting data on Semax’s anxiolytic versus anxiogenic effects be reconciled in experimental design?
Contradictory findings (e.g., reduced anxiety in ischemic models vs. stimulant-like anxiety in healthy subjects) may arise from dose-dependent or context-specific effects. To resolve this, researchers should employ stratified cohorts (e.g., healthy vs. stress-induced anxiety models) and measure cortisol/BDNF levels alongside behavioral assays. Longitudinal studies tracking dose-response relationships (e.g., acute vs. chronic administration) are critical .
Q. What methodologies are recommended for analyzing Semax’s impact on gene expression related to neuroprotection and inflammation?
Transcriptomic profiling (RNA sequencing) and pathway analysis (e.g., Ingenuity Pathway Analysis) can identify Semax-regulated genes (e.g., VEGF, neurotrophins) in ischemic brains. Studies should include controls for stress-induced gene dysregulation and validate findings via Western blot or immunohistochemistry .
Q. How does Semax synergize with other neuroprotective agents, such as hopantenic acid, in combinatorial therapies?
Preclinical data suggest combined Semax and hopantenic acid administration enhances functional recovery in chronic cerebral ischemia by activating sanogenetic mechanisms. Researchers should design factorial experiments (2x2 designs) to isolate interaction effects and measure biomarkers like glutathione peroxidase for oxidative stress .
Q. What experimental approaches validate Semax’s role in modulating BDNF-TrkB signaling pathways?
Utilize BDNF knockout rodent models or TrkB receptor antagonists (e.g., ANA-12) to isolate Semax’s BDNF-dependent effects. Pair these with ELISA for BDNF levels and electrophysiological recordings (e.g., LTP in hippocampal slices) to assess synaptic plasticity .
Methodological Considerations
Q. How do administration routes (intranasal vs. subcutaneous) influence Semax’s pharmacokinetics and experimental outcomes?
Intranasal delivery offers rapid BBB penetration but variable bioavailability due to mucosal metabolism. Subcutaneous injections provide stable plasma concentrations, making them preferable for dose-response studies. Researchers should compare both routes using LC-MS/MS pharmacokinetic profiling and adjust protocols based on target tissue (e.g., brain vs. peripheral organs) .
Q. What statistical frameworks are optimal for analyzing Semax’s multimodal effects in heterogeneous cohorts?
Mixed-effects models can account for inter-individual variability (e.g., age, genetic background). For small-sample preclinical studies, non-parametric tests (Mann-Whitney U) and false discovery rate (FDR) corrections are recommended. Meta-analyses of Russian clinical trials should address publication bias via funnel plots .
Q. What are the critical parameters for assessing Semax’s long-term neurorestorative effects in chronic models?
Longitudinal studies (≥6 months) should track biomarkers like GFAP (astroglial activation) and synaptophysin (synaptic density). Include endpoints for cognitive decline (e.g., radial arm maze performance) and use survival analysis to evaluate delayed neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
